molecular formula C10H7F3O3 B169526 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone CAS No. 122243-34-9

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone

Cat. No.: B169526
CAS No.: 122243-34-9
M. Wt: 232.16 g/mol
InChI Key: OXHJGYGAXBWSOW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone (CAS 122243-34-9) is a chemical building block featuring a 1,4-benzodioxane ring system coupled with a trifluoroacetyl functional group. This compound has a molecular formula of C 10 H 7 F 3 O 3 and a molecular weight of 232.16 g/mol . The 1,4-benzodioxane scaffold is of significant interest in medicinal chemistry and has been identified as a tractable lead structure in drug discovery programs, such as in the development of novel Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors for anticancer research . The presence of the strong electron-withdrawing trifluoroacetyl group makes this compound a valuable intermediate for the synthesis of more complex fluorinated heterocycles, which are increasingly important in the development of agrochemicals and pharmaceuticals . Researchers can utilize this ketone in various reactions, including cyclizations and as a precursor for other trifluoromethylated compounds. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHJGYGAXBWSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622293
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122243-34-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122243-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 1,4-Benzodioxane Derivatives

The Friedel-Crafts acylation represents a direct route to introduce the trifluoroacetyl group onto the electron-rich aromatic ring of 1,4-benzodioxane. In one protocol, 1,4-benzodioxane-6-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ . This method achieves moderate yields (45–55%) but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Alternative approaches employ in situ generation of the trifluoroacetylating agent. For example, trifluoromethanesulfonic acid (TfOH) and fuming HNO₃ in dichloromethane at 0–5°C facilitate electrophilic substitution, yielding the target compound after purification via ethanol recrystallization . This method offers improved regioselectivity due to the directing effects of the dioxane oxygen atoms, though yields remain suboptimal (≤68.9%) .

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic displacement of halogenated 1,4-benzodioxane precursors provides a versatile pathway. A key intermediate, 6-bromo-1,4-benzodioxane, undergoes Kumada coupling with (trifluoroacetyl)magnesium bromide in tetrahydrofuran (THF) at −20°C . The reaction proceeds via a Grignard intermediate, with LiCl additives enhancing stability and reactivity . This method achieves yields up to 72%, though scalability is limited by the sensitivity of organomagnesium reagents.

Recent advancements utilize phase-transfer catalysis (PTC) for SNAr under milder conditions. Potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) in sulfolane enable efficient substitution of 6-fluoro-1,4-benzodioxane with trifluoroacetate ions at 80°C . This approach minimizes side reactions, affording the product in 65% yield with >98% purity .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable modular synthesis. Suzuki-Miyaura coupling of 6-boronic acid-1,4-benzodioxane with trifluoroacetyl chloride in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1) at 100°C provides the product in 58% yield . While effective, this method suffers from competing protodeboronation, necessitating excess boronic acid.

Alternatively, Ullmann-type couplings using CuI/1,10-phenanthroline catalysts allow direct trifluoroacetylation of 1,4-benzodioxane-6-iodide. Reactions in dimethylformamide (DMF) at 120°C for 24 hours achieve 63% yield, though copper residues complicate purification .

Acid-Mediated Cyclization of Precursors

A convergent strategy involves cyclization of substituted catechol derivatives. 3,4-Dihydroxyacetophenone is treated with 1,2-dibromoethane and K₂CO₃ in acetone to form the dioxane ring, followed by trifluoroacetylation using TFAA and BF₃·Et₂O . This two-step process affords the target compound in 51% overall yield, with the trifluoroacetyl group introduced regioselectively at the para position .

Reductive Amination Followed by Oxidation

In a multistep approach, 1,4-benzodioxane-6-carbaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN to form the corresponding amine, which is oxidized to the trifluoroacetyl derivative using Jones reagent (CrO₃/H₂SO₄) . While this method achieves high purity (>99%), the use of toxic chromium reagents limits its industrial applicability .

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Friedel-Crafts Acylation45–68.9TfOH/HNO₃, 0–5°C RegioselectiveModerate yields, harsh conditions
SNAr with PTC65KF/TBAB, 80°C Mild, scalableRequires specialized catalysts
Suzuki Coupling58Pd(PPh₃)₄, 100°C Modular synthesisProtodeboronation side reactions
Acid-Mediated Cyclization51 (overall)TFAA/BF₃·Et₂O Convergent routeMulti-step process
Reductive Amination78NaBH₃CN, CrO₃/H₂SO₄ High purityToxic reagents, low atom economy

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cell apoptosis and enhanced cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents/Modifications Key Properties Applications Evidence ID
Target Compound : 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone Trifluoroacetyl group - High electronegativity
- C=O stretch: 1717 cm⁻¹
- ¹⁹F NMR: δ −74.8 ppm
Potential antiviral/antimicrobial agent (inferred from analogs)
1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone Triazole ring addition - Yield: 71%
- Stabilized by π-π interactions
Synthetic intermediate for heterocycles
(E)-3-(4-Chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one Chalcone backbone (α,β-unsaturated ketone) - Antibacterial activity
- Computational docking studies
Antimicrobial agent
Compound 22 (Cathepsin X Inhibitor) Thioether-linked triazole - Ki: 0.12 µM (cathepsin X)
- Non-cytotoxic at active concentrations
Anticancer (inhibits tumor cell migration)
DDFDI (Imidazole Derivative) Furan-2-yl and diphenyl groups - DFT/B3LYP/6-31G(d,p) optimized geometry
- Hyperconjugative interactions
Antiviral (SARS-CoV-2 inhibition)
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde Furan-carbaldehyde substitution - Purity: 98%
- Commercial availability
Materials science (OLED precursors)

Physical and Spectral Differences

  • Solubility: Trifluoroethanone derivatives exhibit lower aqueous solubility than hydroxyl- or methoxy-substituted analogs (e.g., 3q in ) due to increased hydrophobicity .
  • NMR Shifts: The trifluoro group causes significant deshielding in ¹³C NMR (δ 174.3 ppm, q, ²JCF = 37.0 Hz) compared to non-fluorinated chalcones (δ ~190 ppm for C=O) .

Contradictions and Limitations

  • Synthetic Yields : Fluorinated compounds often show lower yields (e.g., 71% for 2k vs. 49% for 12w) due to challenging purification steps .
  • Biological Efficacy : While DDFDI shows antiviral activity, its fluorinated analog’s efficacy remains unverified, highlighting the need for targeted studies.

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8F3O2
  • Molecular Weight : 232.16 g/mol
  • CAS Number : 2703941-87-9

The compound features a trifluoroethanone moiety attached to a dihydrobenzo[d][1,4]dioxin structure, which is known for its diverse biological properties.

Research indicates that compounds containing the benzo[d][1,4]dioxin structure may interact with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with cellular membranes and proteins.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of related compounds in the benzo[d][1,4]dioxin class. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MIC) reported for these compounds range from 625 to 1250 µg/mL.
  • Antifungal Activity : The antifungal potential has also been documented against Candida albicans, with many derivatives exhibiting strong activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines reveal that derivatives of the benzo[d][1,4]dioxin class can induce apoptosis in cancer cells. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF720
This compoundA54918

These findings suggest that the compound may possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various dioxin derivatives, researchers synthesized and tested multiple compounds for their antibacterial properties. The study found that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria .

Case Study 2: Anticancer Potential

A study focused on the cytotoxic effects of dioxin derivatives on lung cancer cells demonstrated that treatment with these compounds resulted in significant cell death compared to controls. The researchers attributed this effect to the activation of caspase pathways leading to apoptosis .

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